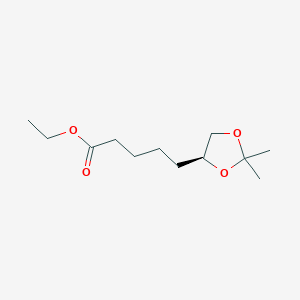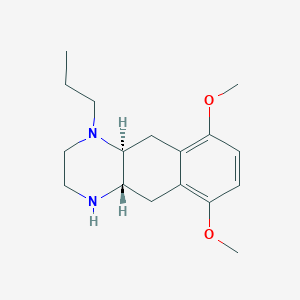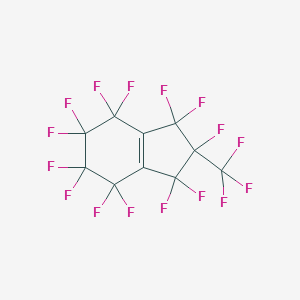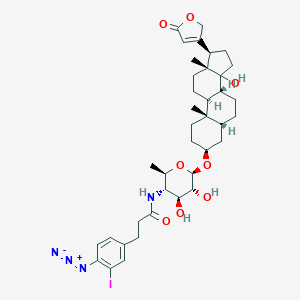
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate
Descripción general
Descripción
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is an organic compound with the molecular formula C12H22O4. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate typically involves the esterification of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: The non-chiral version of the compound.
Methyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Propyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: A similar compound with a propyl ester group.
Uniqueness
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the dioxolane ring also imparts specific chemical properties that can be exploited in various applications.
Propiedades
IUPAC Name |
ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHASROAESAUCA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCC[C@H]1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559563 | |
| Record name | Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119392-31-3 | |
| Record name | 1,3-Dioxolane-4-pentanoic acid, 2,2-dimethyl-, ethyl ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119392-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)




![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)


